methyl 2-amino-4-(4-chlorophenyl)-7-methyl-5-oxo-6-[(oxolan-2-yl)methyl]-4H,5H,6H-pyrano[3,2-c]pyridine-3-carboxylate methyl 2-amino-4-(4-chlorophenyl)-7-methyl-5-oxo-6-[(oxolan-2-yl)methyl]-4H,5H,6H-pyrano[3,2-c]pyridine-3-carboxylate
Brand Name: Vulcanchem
CAS No.: 758704-44-8
VCID: VC6996505
InChI: InChI=1S/C22H23ClN2O5/c1-12-10-16-18(21(26)25(12)11-15-4-3-9-29-15)17(13-5-7-14(23)8-6-13)19(20(24)30-16)22(27)28-2/h5-8,10,15,17H,3-4,9,11,24H2,1-2H3
SMILES: CC1=CC2=C(C(C(=C(O2)N)C(=O)OC)C3=CC=C(C=C3)Cl)C(=O)N1CC4CCCO4
Molecular Formula: C22H23ClN2O5
Molecular Weight: 430.89

methyl 2-amino-4-(4-chlorophenyl)-7-methyl-5-oxo-6-[(oxolan-2-yl)methyl]-4H,5H,6H-pyrano[3,2-c]pyridine-3-carboxylate

CAS No.: 758704-44-8

Cat. No.: VC6996505

Molecular Formula: C22H23ClN2O5

Molecular Weight: 430.89

* For research use only. Not for human or veterinary use.

methyl 2-amino-4-(4-chlorophenyl)-7-methyl-5-oxo-6-[(oxolan-2-yl)methyl]-4H,5H,6H-pyrano[3,2-c]pyridine-3-carboxylate - 758704-44-8

Specification

CAS No. 758704-44-8
Molecular Formula C22H23ClN2O5
Molecular Weight 430.89
IUPAC Name methyl 2-amino-4-(4-chlorophenyl)-7-methyl-5-oxo-6-(oxolan-2-ylmethyl)-4H-pyrano[3,2-c]pyridine-3-carboxylate
Standard InChI InChI=1S/C22H23ClN2O5/c1-12-10-16-18(21(26)25(12)11-15-4-3-9-29-15)17(13-5-7-14(23)8-6-13)19(20(24)30-16)22(27)28-2/h5-8,10,15,17H,3-4,9,11,24H2,1-2H3
Standard InChI Key UJHXXLFVTXHFBH-UHFFFAOYSA-N
SMILES CC1=CC2=C(C(C(=C(O2)N)C(=O)OC)C3=CC=C(C=C3)Cl)C(=O)N1CC4CCCO4

Introduction

Methyl 2-amino-4-(4-chlorophenyl)-7-methyl-5-oxo-6-[(oxolan-2-yl)methyl]-4H,5H,6H-pyrano[3,2-c]pyridine-3-carboxylate is a complex heterocyclic compound belonging to the pyrano[3,2-c]pyridine family. Compounds in this class are known for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The unique structural features of this compound, particularly its pyrano-pyridine scaffold and functional groups, make it a promising candidate for pharmaceutical research.

Synthesis

The synthesis of methyl 2-amino-4-(4-chlorophenyl)-7-methyl-5-oxo-6-[(oxolan-2-yl)methyl]-4H,5H,6H-pyrano[3,2-c]pyridine-3-carboxylate typically involves multicomponent reactions (MCRs). These reactions are efficient for constructing complex heterocyclic scaffolds under mild conditions.

  • Starting Materials:

    • 4-chlorobenzaldehyde

    • Malononitrile

    • Methyl acetoacetate

    • Oxolane derivatives

  • Reaction Conditions:

    • Catalysts: Acidic or basic catalysts such as piperidine or ammonium acetate.

    • Solvent: Ethanol or methanol.

    • Temperature: Reflux conditions (~80–100°C).

  • Mechanism:
    The process involves a Knoevenagel condensation followed by cyclization and functionalization steps to form the pyrano[3,2-c]pyridine core.

Anticancer Potential

Pyrano[3,2-c]pyridine derivatives have demonstrated significant anticancer activity by targeting key pathways such as:

  • AKT/PKB signaling inhibition .

  • Cell cycle arrest at G0/G1 phase .

Anti-inflammatory Effects

Compounds with similar scaffolds have shown potential as inhibitors of inflammatory mediators like cyclooxygenase (COX) and lipoxygenase (LOX) enzymes .

Spectroscopic Characterization

To confirm its structure, the compound is analyzed using advanced spectroscopic techniques:

TechniquePurpose
NMR (1H & 13C)Confirms the chemical environment of protons and carbons in the molecule.
Mass SpectrometryVerifies molecular weight and fragmentation pattern.
IR SpectroscopyIdentifies functional groups through characteristic absorption bands.
X-ray CrystallographyDetermines precise molecular geometry and crystal structure .

Applications in Drug Discovery

This compound's structural features make it a versatile scaffold for designing drugs targeting:

  • Cancer: As an inhibitor of oncogenic kinases like AKT.

  • Infectious diseases: By disrupting microbial growth mechanisms.

  • Chronic inflammation: Through enzyme inhibition pathways.

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